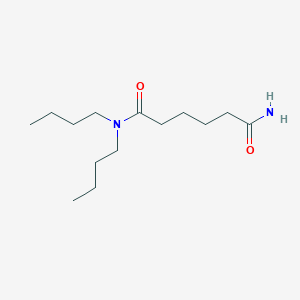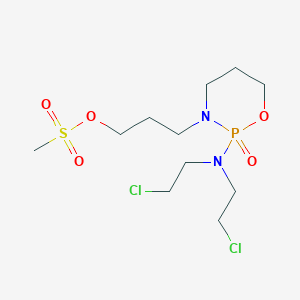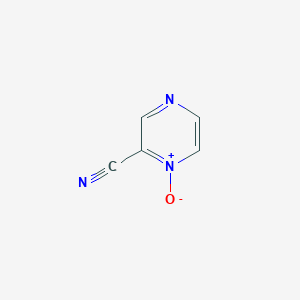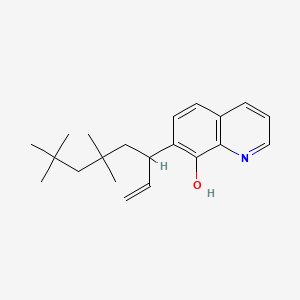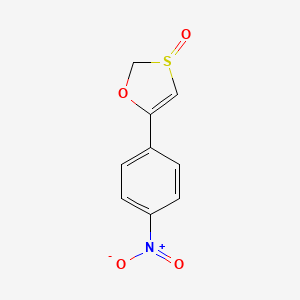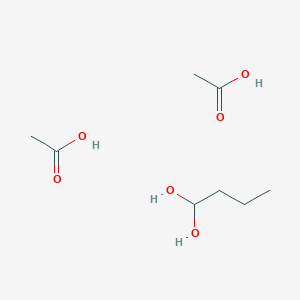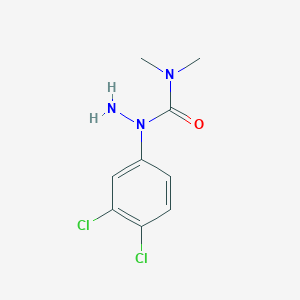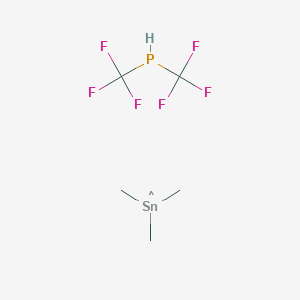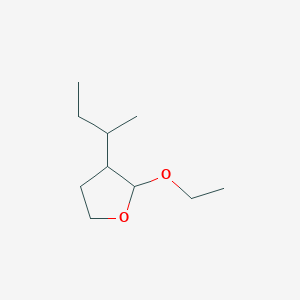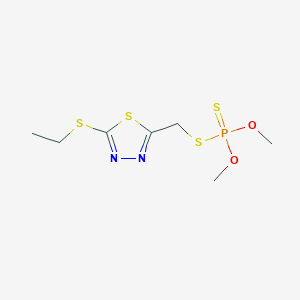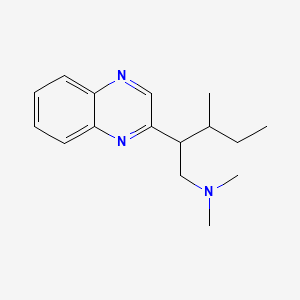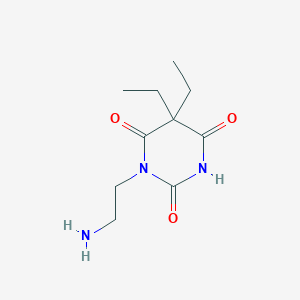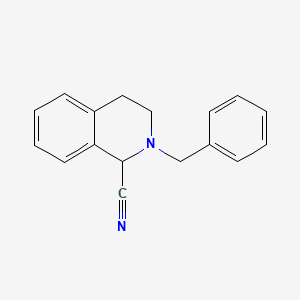
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds, which are significant due to their presence in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form a tetrahydroisoquinoline intermediate. This intermediate can then be further modified to introduce the phenylmethyl and carbonitrile groups under specific reaction conditions, such as the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure and high-temperature conditions may also be employed to accelerate the reaction rates and improve efficiency .
化学反应分析
Types of Reactions
2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring .
科学研究应用
2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in disease processes, making it a potential candidate for drug development .
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with similar aromatic properties.
Isoquinoline: Lacks the phenylmethyl and carbonitrile groups but shares the core structure.
Phenylmethylamine: Contains the phenylmethyl group but lacks the isoquinoline ring.
Uniqueness
2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile is unique due to its combination of the isoquinoline ring with the phenylmethyl and carbonitrile groups.
属性
CAS 编号 |
37039-47-7 |
|---|---|
分子式 |
C17H16N2 |
分子量 |
248.32 g/mol |
IUPAC 名称 |
2-benzyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C17H16N2/c18-12-17-16-9-5-4-8-15(16)10-11-19(17)13-14-6-2-1-3-7-14/h1-9,17H,10-11,13H2 |
InChI 键 |
ODRUROFSSYDHFL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(C2=CC=CC=C21)C#N)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


